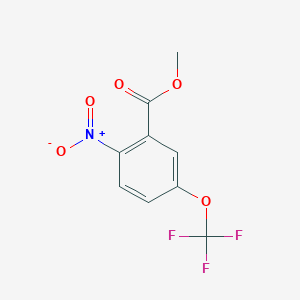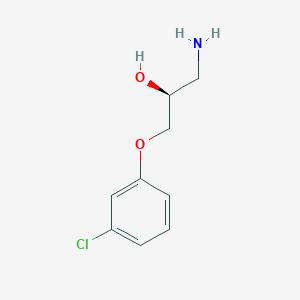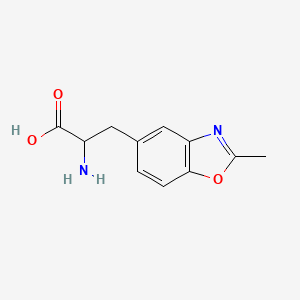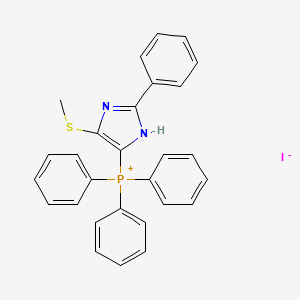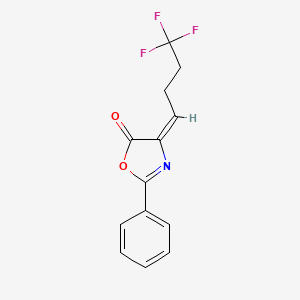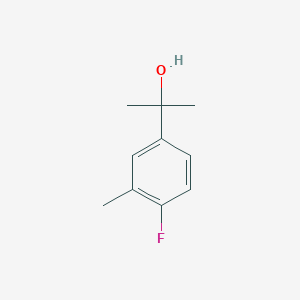
2-(4-Fluoro-3-methylphenyl)-2-propanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-(4-Fluoro-3-methylphenyl)-2-propanol” would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are often used to determine the structure of a molecule .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Fluoro-3-methylphenyl)-2-propanol” would depend on its molecular structure and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluoro-3-methylphenyl)-2-propanol” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Stereoselective Oxirane Formation : The compound was involved in the stereoselective formation of oxirane by reacting with diazomethane, demonstrating significant chemical reactivity and potential in synthetic organic chemistry (Arnone et al., 1995).
Copolymer Synthesis : Novel copolymers incorporating variants of the compound, such as fluorinated propyl 2-cyano-3-phenyl-2-propenoates, were synthesized. These materials are of interest for their thermal properties and potential applications in materials science (Savittieri et al., 2022).
Molecular Imaging : The compound played a role in the synthesis of fluorine-18 labeled fluconazole for positron emission tomography studies, highlighting its potential in medical imaging and pharmacokinetics (Livni et al., 1992).
Materials Science and Polymer Research
Polymer Solar Cells : The compound was used in enhancing the performance of polymer solar cells, signifying its potential in renewable energy technologies (Huang et al., 2015).
Liquid Crystal Photoalignment : A study involving thiophene-based prop-2-enoates, including fluorinated compounds, showed their effectiveness in promoting the photoalignment of nematic liquid crystals, relevant in LCD technology (Hegde et al., 2013).
Pharmaceutical and Biomedical Applications
Antidepressant Drug Synthesis : The compound was used as a chiral intermediate in the synthesis of antidepressant drugs, showcasing its importance in pharmaceutical chemistry (Choi et al., 2010).
Acetylcholinesterase Inhibition : Studies revealed that related compounds, such as 1-phenoxy-2-propanone and 1-fluoro-3-phenoxy-2-propanone, are competitive acetylcholinesterase inhibitors, indicating potential therapeutic applications in neurology and pharmacology (Dafforn et al., 1982).
Antioxidant Potential : Derivatives of the compound, specifically N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, were synthesized and evaluated for their antioxidant potential, contributing to the exploration of new therapeutic agents (Zaheer et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “2-(4-Fluoro-3-methylphenyl)-2-propanol” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on developing it into a drug. If it’s a useful reagent in chemical reactions, research could focus on finding new reactions it can be used in .
Eigenschaften
IUPAC Name |
2-(4-fluoro-3-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMSDEICRKMTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-3-methylphenyl)-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid](/img/structure/B3039603.png)

